N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide
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Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-methylisothiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities . .
Mode of Action
Thiazoles, the group to which this compound belongs, are known to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
As a thiazole derivative, it may potentially influence a variety of pathways given the broad applications of thiazoles in different fields .
Result of Action
Given the diverse biological activities of thiazoles, it is plausible that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazoles have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. This is followed by coupling with a pyridine derivative under conditions that facilitate amide bond formation.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic agent with a thiazole ring.
Comparison: N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is unique in its combination of a thiazole ring with a pyridine ring, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds. Its specific substitution pattern and functional groups can lead to different interactions with biological targets and varied applications in research and industry.
Biological Activity
N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole and pyridine moieties, which are known to enhance biological activity. The compound has a molecular formula of C10H8N4OS and a molecular weight of approximately 232.26 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for drug development.
1. Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation through apoptosis induction. The effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 23.30 ± 0.35 | MCF-7 (Breast cancer) |
Similar Thiazole Derivative | 1.61 ± 1.92 | A549 (Lung cancer) |
The presence of electron-donating groups in these compounds enhances their antitumor activity by improving their interaction with cellular targets .
2. Anticonvulsant Properties
Thiazole-based compounds have been investigated for their anticonvulsant properties. In one study, derivatives were synthesized and tested for their ability to prevent seizures in animal models. The results suggested that certain modifications to the thiazole ring could significantly enhance anticonvulsant efficacy .
3. Modulation of AMPA Receptors
Recent studies have identified this compound as a negative allosteric modulator of GluA2 AMPA receptors. This modulation affects synaptic transmission and could have implications for treating neurological disorders such as epilepsy and Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways critical for cancer progression.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
- Receptor Modulation : As a modulator of AMPA receptors, it alters neurotransmitter dynamics in the central nervous system, potentially providing therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cell lines using MTT assays. This compound exhibited promising results with an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of thiazole derivatives on AMPA receptors demonstrated that this compound effectively reduced receptor activity in vitro, suggesting potential applications in managing excitotoxicity-related conditions .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCINFHDGPNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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